molecular formula C23H24N2O5S B2687777 4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 478064-30-1

4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide

Cat. No.: B2687777
CAS No.: 478064-30-1
M. Wt: 440.51
InChI Key: QKCZUNBKSLMPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Historical Context

Evolution of Dihydronaphthofuran Research in Drug Discovery

Dihydronaphthofurans, characterized by a fused bicyclic system of a partially hydrogenated furan ring and naphthalene, have emerged as privileged scaffolds in medicinal chemistry due to their structural rigidity and bioisosteric compatibility with natural ligands. Early work focused on their photochromic properties, but the discovery of 5-lipoxygenase inhibitory activity in derivatives such as 1,2-dihydronaphtho[2,1-b]furan-2-carboxamides redirected interest toward anti-inflammatory applications. The partial saturation of the furan ring enhances metabolic stability compared to fully aromatic analogs, a critical advancement noted in the development of kinase inhibitors targeting cyclin-dependent kinases (CDKs).

Recent synthetic innovations, including silver-catalyzed cyclization of ortho-carbonylarylacetylenols, have enabled efficient access to dihydronaphthofuran cores (e.g., Scheme 3.155 in ). These methods address historical challenges in regioselective ring formation, facilitating the exploration of structure–activity relationships (SAR) for therapeutic optimization.

Development of Benzenesulfonohydrazides as Therapeutic Agents

Benzenesulfonohydrazides represent a versatile class of compounds with demonstrated efficacy in targeting enzymatic active sites, particularly those involving zinc metalloenzymes. The sulfonohydrazide group (–SO₂NHNH₂) confers strong hydrogen-bonding capacity and metal-coordinating properties, making it a critical pharmacophore in carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) modulators.

The incorporation of a 4-butoxy substituent on the benzene ring, as seen in the subject compound, enhances lipophilicity and membrane permeability. This modification aligns with trends in optimizing pharmacokinetic profiles for central nervous system (CNS)-targeted agents, as evidenced by patent filings for neuroprotective benzenesulfonohydrazide derivatives.

Historical Significance of Hydrazide-Hydrazone Moiety in Medicinal Chemistry

The hydrazide-hydrazone group (–CONHNH–) has been integral to drug design since the advent of antitubercular agents like isoniazid. Its dual functionality as a hydrogen-bond donor/acceptor and chelator of transition metals underpins its role in antimicrobial, anticancer, and antidiabetic therapies. In the subject compound, this moiety bridges the dihydronaphthofuran and benzenesulfonyl units, potentially enabling:

  • Conformational restraint to preorganize the molecule for target binding.
  • pH-dependent solubility via protonation/deprotonation equilibria.
  • Radical scavenging activity through stabilization of reactive intermediates.

Positioning Within Contemporary Pharmaceutical Research Landscape

The hybrid architecture of 4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide intersects three active research domains:

Table 1: Research Domains and Relevance of Target Compound
Domain Relevance Citations
Anticancer Agents Dihydronaphthofuran cores inhibit tubulin polymerization; sulfonohydrazides target HIF-1α.
Anti-Inflammatory 5-Lipoxygenase inhibition reported for analogous dihydronaphthofurans.
Antimicrobial Hydrazide-hydrazone moieties disrupt bacterial metalloenzyme function.

Current synthetic strategies emphasize atom-economical methods, such as the use of silver(I) catalysts to mediate cycloisomerization reactions, reducing reliance on hazardous reagents. The compound’s structural complexity (molecular weight: 440.5 g/mol) positions it as a lead candidate for fragment-based drug discovery, particularly in targeting protein–protein interactions.

Properties

IUPAC Name

N'-(4-butoxyphenyl)sulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-2-3-14-29-17-9-11-18(12-10-17)31(27,28)25-24-23(26)22-15-20-19-7-5-4-6-16(19)8-13-21(20)30-22/h4-13,22,25H,2-3,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCZUNBKSLMPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide involves multiple steps, starting with the preparation of the dihydronaphthofuran core. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide exhibit significant anticancer properties. A study published in the Royal Society of Chemistry highlights the synthesis of dihydronaphthofurans and their derivatives, which have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .

Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes involved in cancer cell growth. For instance, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis. The incorporation of the naphtho-furan structure enhances the compound's binding affinity to these targets .

Material Science Applications

Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique functional groups allow for the formation of novel copolymers with enhanced thermal stability and mechanical properties. Research shows that incorporating such compounds into polymer matrices can improve their performance in high-temperature applications .

Nanocomposites
The integration of this compound into nanocomposite materials has been explored for its potential to enhance electrical conductivity and mechanical strength. The presence of the naphtho-furan moiety contributes to better dispersion within the polymer matrix, leading to improved material properties .

Environmental Applications

Pollutant Degradation
Recent studies have investigated the use of this compound in environmental remediation. Its chemical structure suggests potential efficacy in degrading organic pollutants through advanced oxidation processes. Laboratory experiments have demonstrated its ability to catalyze the breakdown of hazardous compounds under UV irradiation .

Case Studies

Study Title Application Focus Findings
Synthesis and Anticancer Activity of DihydronaphthofuransMedicinal ChemistrySignificant inhibition of cancer cell lines; mechanism involves apoptosis
Polymer Blends with Dihydronaphthofuran DerivativesMaterial ScienceEnhanced thermal and mechanical properties; improved dispersion in matrices
Photocatalytic Degradation of Organic PollutantsEnvironmental ScienceEffective degradation of pollutants under UV light; promising for remediation

Mechanism of Action

The mechanism of action of 4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

A. Substituent Variations on the Benzene Ring

  • 4-Methoxy Derivative (N'-(1,2-Dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide): Synthesis: Prepared similarly via hydrazide-isothiocyanate condensation, with IR data showing C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches .
  • 4-Chloro Derivative (4-Chloro-N'-({1-[(4-Methylphenyl)Sulfonyl]-4-Piperidinyl}Carbonyl)Benzenecarbohydrazide) :
    • Synthesis : Involves piperidinyl carbonyl intermediates; electron-withdrawing chloro substituents may enhance metabolic stability but reduce solubility .

B. Modifications to the Dihydronaphthofuran Core

  • 1,2-Dihydronaphtho[2,1-b]Furan-2-yl[4-(2-Fluorophenyl)-1-Piperazinyl]Methanone: Structure: Replaces sulfonohydrazide with a piperazinyl methanone group.
  • Anticancer Derivatives (e.g., Compound 3b) :
    • Activity : Exhibits IC₅₀ values of 12–15 µM against breast cancer cells (MDA-MB-468, MCF-7) via apoptosis induction .
    • Comparison : The butoxy group in the target compound may enhance lipophilicity, improving tumor penetration compared to smaller substituents.
Pharmacological and Physicochemical Properties
  • Lipophilicity : The 4-butoxy group increases logP compared to methoxy (logP ~3.5 vs. ~2.8), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Anticancer Activity: Dihydronaphthofuran derivatives with sulfonohydrazide linkages show moderate activity (IC₅₀ 10–50 µM), while methanone analogs (e.g., 3b) achieve lower IC₅₀ values (12 µM) due to optimized substituent interactions .
  • Tautomerism: Sulfonohydrazides exist in thione-thiol tautomeric equilibria, confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S bands .
Key Advantages and Limitations
  • Butoxy substituents improve bioavailability compared to shorter-chain analogs.
  • Limitations: Synthetic complexity of the dihydronaphthofuran moiety (multi-step protocols, moderate yields) . Limited solubility may necessitate prodrug strategies.

Biological Activity

4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide is a synthetic compound that belongs to a class of hydrazides derived from dihydronaphthofurans. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H24N2O5S
  • CAS Number : 5998-49-2

This compound features a butoxy group attached to a sulfonohydrazide moiety linked to a dihydronaphtho[2,1-b]furan structure. The unique structural components contribute to its biological properties.

Cytotoxicity and Anticancer Potential

Research has indicated that compounds containing the dihydronaphtho[2,1-b]furan structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2-dihydronaphtho[2,1-b]furan demonstrate potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cells. The mechanism of action often involves induction of apoptosis and disruption of the cell cycle.

Table 1: Cytotoxicity Data for Dihydronaphtho[2,1-b]furan Derivatives

CompoundCell LineIC50 (µM)Mechanism
3aMCF-75.0Apoptosis induction
3bMDA-MB-4683.5Cell cycle arrest
3sWI-38 (control)>20Non-cytotoxic

The above table summarizes the cytotoxic effects observed in various studies. Notably, compound 3b exhibited the best anti-proliferative activity among tested derivatives.

The biological activity of this compound involves several mechanisms:

  • Apoptosis Induction : Studies indicate that this compound can trigger apoptosis through mitochondrial pathways. Increased levels of pro-apoptotic proteins such as Bax and p53 have been observed alongside decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells .
  • Cell Cycle Arrest : The compound has been shown to cause significant cell cycle arrest at the G2/M phase. Flow cytometry analyses revealed an accumulation of cells in this phase after treatment with the compound, indicating its potential as a cell cycle regulator .

Case Studies

Several studies have reported on the synthesis and evaluation of dihydronaphtho[2,1-b]furan derivatives for their anticancer activities:

  • Study on Furan-Based Derivatives : A study synthesized various furan derivatives and evaluated their cytotoxic effects against cancer cell lines. Compounds with similar structural features to this compound showed promising results with IC50 values in the nanomolar range against multiple cell lines .
  • Evaluation Against Multiple Cancer Types : Another research effort assessed the anticancer potential of synthesized compounds against lung (A549), colon (HCT116), breast (MDA-MB-231), liver (SK-HEP-1), stomach (SNU638), and prostate (PC-3) cancer cells using sulforhodamine B assays. Results indicated that compounds similar to this compound exhibited varying degrees of antiproliferative activity across these cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the benzene ring, followed by hydrazide formation and coupling with the dihydronaphthofuran moiety. To optimize yields:

  • Use anhydrous conditions for sulfonylation to prevent hydrolysis .
  • Employ coupling reagents like EDCI/HOBt for amide bond formation under inert atmospheres .
  • Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry .

Q. How can the purity and structural integrity of the compound be validated during synthesis?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities .
  • Structural Confirmation : Combine NMR (¹H, ¹³C, DEPT-135) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification. Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities.

Q. What solvent systems are suitable for solubility studies, and how can experimental artifacts be minimized?

  • Methodological Answer : Test solubility in DMSO (polar aprotic), chloroform (non-polar), and methanol (polar protic). Use sonication (30 min) and centrifugal filtration (0.22 μm nylon filters) to remove undissolved particulates. Measure absorbance at 280 nm to quantify solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

  • Methodological Answer :

  • Reactivity : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model reaction pathways, transition states, and thermodynamic stability of intermediates .
  • Target Interactions : Use molecular docking (AutoDock Vina) to simulate binding affinities with proteins (e.g., enzymes in ). Validate with in vitro assays (e.g., fluorescence polarization for binding constants) .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. predicted symmetry)?

  • Methodological Answer :

  • Dynamic Effects : Conduct variable-temperature NMR to detect conformational exchange broadening. For example, slow rotation around the sulfonohydrazide bond may split peaks at lower temperatures .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for labile protons) to assign ambiguous signals .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS (e.g., Q-TOF) .
  • Oxidative Stress : Expose to H₂O₂ (1–5 mM) and monitor oxidation byproducts using ESI-MS .

Q. What experimental designs elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Library Synthesis : Prepare analogs with substituent variations (e.g., alkyl chain length, electron-withdrawing groups) using parallel synthesis .
  • Biological Screening : Use high-throughput assays (e.g., enzyme inhibition in ) coupled with multivariate regression to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.